

Application Note: Mass Spectrometry Fragmentation Analysis of (E)-5-Tetradecene

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Compound of Interest		
Compound Name:	(E)-5-Tetradecene	
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Abstract

This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **(E)-5-Tetradecene**. Included are the characteristic fragment ions, a proposed fragmentation pathway, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This information is valuable for the identification and structural elucidation of long-chain alkenes in various research and development applications.

Introduction

(E)-5-Tetradecene is a long-chain alkene with the chemical formula C14H28 and a molecular weight of 196.37 g/mol .[1][2] The analysis of such nonpolar, unsaturated hydrocarbons by mass spectrometry is crucial in fields ranging from petrochemical analysis to the study of biological pheromones. Electron ionization (EI) is a common technique for the analysis of volatile compounds like **(E)-5-Tetradecene**. Upon ionization, the molecule undergoes characteristic fragmentation, providing a unique spectral fingerprint that can be used for its identification and for distinguishing it from its isomers.

The fragmentation of alkenes in EI-MS is primarily driven by the location of the double bond.[3] Common fragmentation pathways for alkenes include allylic cleavage, which is the cleavage of the bond adjacent to the double bond, leading to the formation of a resonance-stabilized



carbocation.[3] Another significant fragmentation mechanism is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available for transfer.[3] Understanding these fragmentation patterns is essential for the accurate interpretation of the resulting mass spectrum.

Experimental Protocol: GC-MS Analysis of (E)-5-Tetradecene

This protocol outlines a general procedure for the analysis of **(E)-5-Tetradecene** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

2.1. Sample Preparation

- Solvent Selection: Dissolve the **(E)-5-Tetradecene** standard in a high-purity volatile solvent such as hexane or dichloromethane.
- Concentration: Prepare a stock solution of 1 mg/mL. From the stock solution, prepare a working solution of approximately 10 μg/mL.
- Injection Volume: Use a 1 µL injection volume for the analysis.

2.2. Instrumentation

A standard GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.

2.3. GC-MS Parameters



Parameter	Value	
Gas Chromatograph		
Injector Type	Split/Splitless	
Injector Temperature	250 °C	
Injection Mode	Split (e.g., 50:1 ratio)	
Carrier Gas	Helium (99.999% purity)	
Flow Rate	1.0 mL/min (constant flow)	
Column	30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., DB-5ms or equivalent)	
Oven Program	Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C, Hold: 5 min	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Mass Range	m/z 40-400	
Scan Speed	1000 amu/s	

2.4. Data Acquisition and Analysis

Acquire the data in full scan mode. Process the resulting chromatogram and mass spectrum using the instrument's data analysis software. Identify the peak corresponding to **(E)-5- Tetradecene** and analyze its mass spectrum.

Results and Discussion

The electron ionization mass spectrum of **(E)-5-Tetradecene** is characterized by a series of fragment ions. The molecular ion (M+) at m/z 196 is typically of low abundance or not observed



in the spectra of long-chain hydrocarbons due to rapid fragmentation.[4]

3.1. Fragmentation Pattern

The mass spectrum of **(E)-5-Tetradecene** is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[5] The most prominent fragmentation pathway for alkenes is allylic cleavage.[3] For **(E)-5-Tetradecene**, cleavage at the allylic C4-C5 bond or the C6-C7 bond is expected.

3.2. Quantitative Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of **(E)-5-Tetradecene**. Data is sourced from the NIST WebBook.[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100.0	[C3H5]+
43	75.8	[C3H7]+
55	93.9	[C4H7]+
56	40.4	[C4H8]+
69	63.6	[C5H9]+
70	33.3	[C5H10]+
83	42.4	[C6H11]+
97	24.2	[C7H13]+
196	<1.0	[C14H28]+ (Molecular Ion)

3.3. Proposed Fragmentation Pathways

The fragmentation of **(E)-5-Tetradecene** can be rationalized through several key pathways, as illustrated in the diagram below. The initial step is the removal of an electron from the double bond to form the molecular ion radical cation (m/z 196).

Figure 1. Proposed electron ionization fragmentation pathway for **(E)-5-Tetradecene**.



The base peak at m/z 41 ([C3H5]+) is a common fragment in the mass spectra of many alkenes and is likely formed through further fragmentation of larger ions. The prominent peak at m/z 55 ([C4H7]+) can be attributed to allylic cleavage. Cleavage at the C7-C8 bond results in the fragment ion at m/z 97 ([C7H13]+). The series of ions at m/z 69, 83, etc., arise from subsequent rearrangements and loss of neutral alkene fragments.

Conclusion

The mass spectrum of **(E)-5-Tetradecene** is characterized by a series of fragment ions resulting from predictable fragmentation pathways, primarily allylic cleavage. The provided GC-MS protocol offers a reliable method for the analysis of this compound. The data and fragmentation pathways detailed in this application note can serve as a valuable reference for the identification and structural characterization of **(E)-5-Tetradecene** and related long-chain alkenes in complex matrices.

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